molecular formula C16H20N2O3 B274254 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide

Cat. No. B274254
M. Wt: 288.34 g/mol
InChI Key: UBCQEAQWETXMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide, also known as BHEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BHEB belongs to the class of benzamide derivatives and has been studied for its effects on various biological pathways.

Mechanism of Action

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide exerts its effects through the modulation of various biological pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce oxidative stress and increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).

Advantages and Limitations for Lab Experiments

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide has several advantages for use in lab experiments. It is a stable compound with a high yield of synthesis, making it easily accessible for researchers. However, this compound has limitations in terms of its solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide. One potential area of research is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Further research is needed to fully understand the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide involves the reaction of 4-nitrobenzoic acid with bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in a high yield.

Scientific Research Applications

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide has been extensively studied for its potential therapeutic properties in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to protect dopaminergic neurons from degeneration.

properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

N-[1-(3-bicyclo[2.2.1]heptanyl)ethyl]-4-nitrobenzamide

InChI

InChI=1S/C16H20N2O3/c1-10(15-9-11-2-3-13(15)8-11)17-16(19)12-4-6-14(7-5-12)18(20)21/h4-7,10-11,13,15H,2-3,8-9H2,1H3,(H,17,19)

InChI Key

UBCQEAQWETXMQV-UHFFFAOYSA-N

SMILES

CC(C1CC2CCC1C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.